molecular formula C8H9F2NO3 B13838557 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol

4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol

Cat. No.: B13838557
M. Wt: 205.16 g/mol
InChI Key: JLFJXILSJPVQAB-UHFFFAOYSA-N
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Description

4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is a chemical compound with significant interest in various scientific fields. It is a derivative of catecholamines, which are known for their roles in neurotransmission and hormonal regulation. This compound is structurally similar to norepinephrine, a key neurotransmitter and hormone involved in the body’s stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol typically involves the introduction of the amino and hydroxyethyl groups onto a difluorobenzene ring. One common method is the reaction of 3,6-difluorocatechol with an appropriate amino alcohol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound serves as a model for studying neurotransmitter functions and interactions.

    Medicine: Research into its potential therapeutic effects, particularly in relation to its structural similarity to norepinephrine, is ongoing.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol involves its interaction with adrenergic receptors, similar to norepinephrine. It binds to alpha and beta adrenergic receptors, leading to various physiological effects such as vasoconstriction and increased heart rate. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the cyclic AMP pathway.

Comparison with Similar Compounds

Similar Compounds

    Norepinephrine: A natural neurotransmitter with similar structure and function.

    Epinephrine: Another catecholamine with overlapping physiological roles.

    Dopamine: A precursor to norepinephrine and epinephrine, with distinct but related functions.

Uniqueness

4-(2-Amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol is unique due to the presence of fluorine atoms on the benzene ring, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. This fluorination can enhance the compound’s stability and binding affinity to receptors, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C8H9F2NO3

Molecular Weight

205.16 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)-3,6-difluorobenzene-1,2-diol

InChI

InChI=1S/C8H9F2NO3/c9-4-1-3(5(12)2-11)6(10)8(14)7(4)13/h1,5,12-14H,2,11H2

InChI Key

JLFJXILSJPVQAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)O)F)C(CN)O

Origin of Product

United States

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